molecular formula C26H24N2O6 B1442775 Z-D-Gln(Xan)-OH CAS No. 327981-02-2

Z-D-Gln(Xan)-OH

Cat. No.: B1442775
CAS No.: 327981-02-2
M. Wt: 460.5 g/mol
InChI Key: LHCASNYXSAWPNX-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Gln(Xan)-OH is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a modified form of glutamine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism.

Scientific Research Applications

Z-D-Gln(Xan)-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in protein interactions and cellular processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It is used in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of “Z-D-Gln(Xan)-OH” is not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Gln(Xan)-OH typically involves the protection of the amino and carboxyl groups of glutamine, followed by the introduction of the xanthenyl group. The process often includes the following steps:

    Protection of the Amino Group: The amino group of glutamine is protected using a suitable protecting group, such as benzyloxycarbonyl (Z).

    Protection of the Carboxyl Group: The carboxyl group is protected using a group like tert-butyl (tBu).

    Introduction of the Xanthenyl Group: The xanthenyl group is introduced through a nucleophilic substitution reaction.

    Deprotection: The protecting groups are removed under specific conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Z-D-Gln(Xan)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthenyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Z-D-Gln-OH: A simpler derivative without the xanthenyl group.

    Z-D-Glu(Xan)-OH: A similar compound with glutamic acid instead of glutamine.

    Z-D-Asn(Xan)-OH: A derivative with asparagine.

Uniqueness

Z-D-Gln(Xan)-OH stands out due to the presence of the xanthenyl group, which imparts unique chemical and biological properties. This modification enhances its stability, binding affinity, and versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCASNYXSAWPNX-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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